
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of two fluorine atoms and a siloxane backbone. This compound is notable for its unique chemical properties, which make it valuable in various industrial and research applications.
準備方法
Synthetic Routes and Reaction Conditions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane can be synthesized through the hydrolysis of chlorodimethylsilane, followed by fluorination. The reaction typically involves the use of hydrogen fluoride (HF) as the fluorinating agent under controlled conditions to ensure the selective introduction of fluorine atoms.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions.
化学反応の分析
Types of Reactions: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other functional groups under specific conditions.
Hydrosilylation: The compound can participate in hydrosilylation reactions, where it adds across unsaturated bonds in the presence of catalysts.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents such as alkyl halides or organometallic compounds.
Hydrosilylation: Often catalyzed by platinum-based catalysts under mild conditions.
Major Products:
Substitution Reactions: Yield a variety of organosilicon compounds with different functional groups.
Hydrosilylation: Produces siloxane derivatives with enhanced properties for industrial applications.
科学的研究の応用
1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and polymer chemistry.
Biology: In the development of bio-compatible materials and drug delivery systems.
Medicine: For the synthesis of pharmaceuticals and diagnostic agents.
Industry: In the production of high-performance materials, coatings, and adhesives.
作用機序
The mechanism by which 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane exerts its effects involves the interaction of its siloxane backbone with various molecular targets. The presence of fluorine atoms enhances its reactivity and stability, allowing it to participate in selective chemical transformations. The compound’s ability to form stable bonds with other elements makes it a versatile reagent in both organic and inorganic chemistry.
類似化合物との比較
1,1,3,3-Tetramethyldisiloxane: Lacks fluorine atoms but shares a similar siloxane backbone.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups instead of fluorine atoms.
Uniqueness: 1,1-Difluoro-1,3,3,3-tetramethyldisiloxane is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in applications requiring high-performance materials and selective chemical reactions.
特性
CAS番号 |
56998-71-1 |
|---|---|
分子式 |
C4H12F2OSi2 |
分子量 |
170.30 g/mol |
IUPAC名 |
difluoro-methyl-trimethylsilyloxysilane |
InChI |
InChI=1S/C4H12F2OSi2/c1-8(2,3)7-9(4,5)6/h1-4H3 |
InChIキー |
JNWDFKPOSCSZIO-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




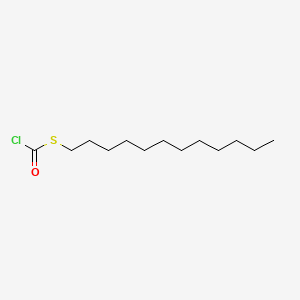
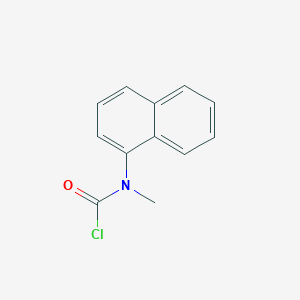
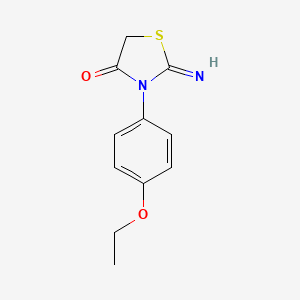
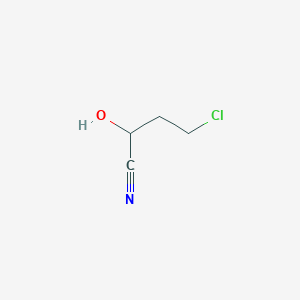
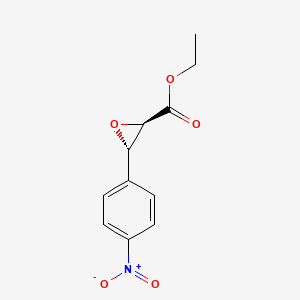

![1,3,3-Trimethyl-2-azabicyclo[2.2.2]octan-5-YL octadecanoate](/img/structure/B14630854.png)

![Benzyl [4-(methanesulfinyl)-3-oxobutyl]carbamate](/img/structure/B14630859.png)
![Chromium(3+) tris[bis(trimethylsilyl)methanide]](/img/structure/B14630862.png)
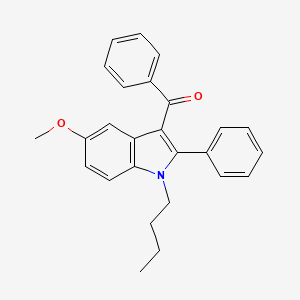
![(5aS,9aS)-4-Benzyloctahydro-6H-pyrano[3,2-f][1,4]oxazepine](/img/structure/B14630884.png)
